molecular formula C17H19N5O2S B5839696 ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B5839696
M. Wt: 357.4 g/mol
InChI Key: RPLJDVFYJPCEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.12594604 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure which includes a pyrazole ring fused with a benzothieno moiety. The molecular formula is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S with a molecular weight of approximately 337.43 g/mol. The synthesis typically involves multi-step reactions that integrate various chemical precursors to achieve the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds related to ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 10–50 µg/mL, indicating moderate to strong antibacterial properties .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. In vivo studies have shown that compounds similar to ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, one study reported an IC50 value of 0.034 µM for COX-2 inhibition in a related pyrazole derivative . This suggests potential use in treating inflammatory diseases.

Anticancer Properties

Emerging evidence indicates that pyrazole-based compounds may possess anticancer properties. Research has shown that derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, some studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of breast and colon cancer cells in vitro .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory activity of various pyrazole derivatives using a carrageenan-induced paw edema model in rats. Among the tested compounds, ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate exhibited a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of synthesized pyrazoles against clinical isolates. The results showed that ethyl 5-amino derivatives had promising activity against resistant strains of bacteria with MIC values comparable to standard antibiotics .

Data Summary Table

Biological ActivityTest MethodResultsReference
AntimicrobialMIC testing against E. coliMIC: 10–50 µg/mL
Anti-inflammatoryCarrageenan-induced edema modelSignificant edema reduction
AnticancerCell proliferation assaysInduced apoptosis in cancer cells

Properties

IUPAC Name

ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-3-24-17(23)11-8-19-22(14(11)18)15-13-10-6-4-5-7-12(10)25-16(13)21-9(2)20-15/h8H,3-7,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLJDVFYJPCEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCC4)SC3=NC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.